![molecular formula C15H13FO3 B1517361 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid CAS No. 1096770-87-4](/img/structure/B1517361.png)
3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
Overview
Description
3-[3-(4-Fluorophenoxy)phenyl]propanoic acid is a chemical compound with the linear formula C15H13FO3 . It has a molecular weight of 260.267 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which is further connected to a fluorophenoxy group . The exact structure can be viewed in 3D models available in chemical databases .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It has a molecular weight of 168.17 . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Renewable Building Blocks for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach opens up sustainable alternatives to conventional phenol-based compounds, showing potential for a wide range of applications in materials science due to the specific properties of benzoxazine, including thermal and thermo-mechanical suitability for various uses (Trejo-Machin et al., 2017).
Anti-inflammatory Research
Research into the tender leaves of Eucommia ulmoides Oliv. identified phenolic compounds structurally similar to this compound, showing modest anti-inflammatory activities. This suggests potential applications in developing anti-inflammatory agents and enriches the chemical understanding of Eucommia ulmoides Oliv., supporting further investigation into its effects (Ren et al., 2021).
Analytical and Biochemical Applications
Compounds like this compound have been used in the development of new fluorogenic substrates for enzymatic assays, offering a rapid and sensitive method for the detection of specific biochemical reactions. This research highlights the utility of such compounds in analytical biochemistry, providing tools for precise quantification and study of enzyme activities (Zaitsu & Ohkura, 1980).
Photovoltaic and Electronic Applications
Research on polymer solar cells has utilized phenyl compounds with electron-withdrawing substituents, similar in function to this compound, to enhance the power conversion efficiency of these devices. This indicates the potential for incorporating such compounds in the development of improved photovoltaic materials and technologies (Jeong et al., 2014).
Chemosensors and Biological Imaging
Compounds structurally related to this compound have been developed as ratiometric fluorescent pH probes with favorable optical properties for strong-acidity pH detection in living cells. This showcases the application of such compounds in designing chemosensors for biological imaging, demonstrating their potential in monitoring pH changes within cellular environments (Nan et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been shown to act as agonists for ppars . As agonists, these compounds bind to the receptor and induce a conformational change, leading to the activation of the receptor. This activation can result in various downstream effects, depending on the specific type of PPAR that is activated.
Biochemical Pathways
Ppars, which are potential targets of this compound, are known to be involved in various metabolic pathways, including lipid metabolism and glucose homeostasis . Activation of these receptors can lead to changes in these pathways, potentially resulting in various downstream effects.
Result of Action
Activation of ppars, which are potential targets of this compound, can lead to various effects at the molecular and cellular level, including changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-12-5-7-13(8-6-12)19-14-3-1-2-11(10-14)4-9-15(17)18/h1-3,5-8,10H,4,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQSBXUZNYHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652806 | |
| Record name | 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-87-4 | |
| Record name | 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



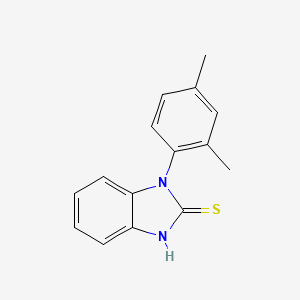

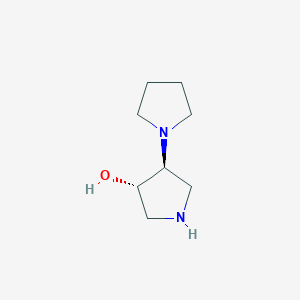
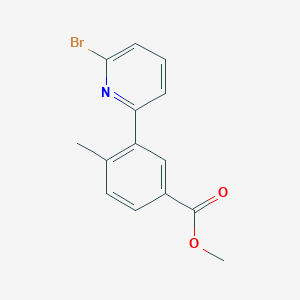
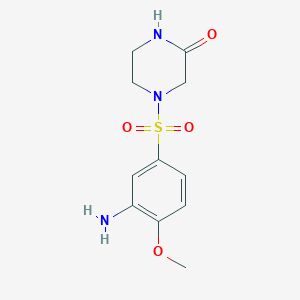

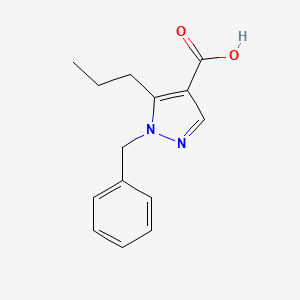

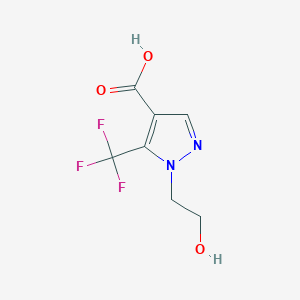
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)
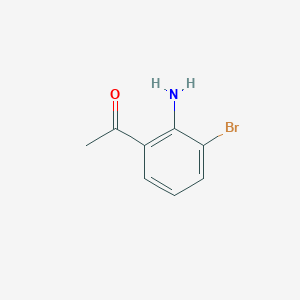
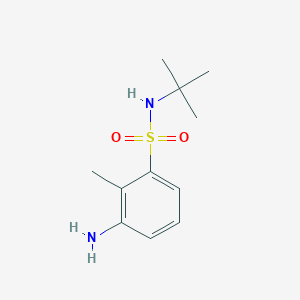
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
